molecular formula C10H9ClN2 B11903943 6-(2-Chloroethyl)quinoxaline CAS No. 473895-89-5

6-(2-Chloroethyl)quinoxaline

Cat. No.: B11903943
CAS No.: 473895-89-5
M. Wt: 192.64 g/mol
InChI Key: GCWODTJPOQIOAG-UHFFFAOYSA-N
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Description

6-(2-Chloroethyl)quinoxaline (CAS 473895-89-5) is a synthetic organic compound with the molecular formula C 10 H 9 ClN 2 and a molecular weight of 192.65 . It features a quinoxaline heterocyclic core, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological properties and ability to interact with various enzymatic targets . The 2-chloroethyl side chain serves as a reactive functional handle, making this compound a valuable building block for the synthesis of more complex molecules and prodrugs, particularly in the development of potential anticancer agents . Quinoxaline derivatives are the subject of extensive research in several therapeutic areas. They demonstrate significant antibacterial activity, with some derivatives like quinoxidine and dioxidine having been used clinically as broad-spectrum antibacterial agents . Furthermore, this chemical class shows remarkable promise in oncology research. Certain quinoxaline-1,4-dioxide derivatives exhibit selective cytotoxicity against solid tumor cells under hypoxic conditions, a key feature of many tumor microenvironments . Recent studies highlight quinoxaline-based compounds as potent inhibitors of vascular endothelial growth factor receptor-2 (VGFR-2), a critical target in anti-angiogenic cancer therapy, and as effective inducers of apoptosis in cancer cell lines such as HCT-116 and MCF-7 . The quinoxaline core is also a key structural component in research for antiviral agents, including those active against HIV and other viruses . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

473895-89-5

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

6-(2-chloroethyl)quinoxaline

InChI

InChI=1S/C10H9ClN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2

InChI Key

GCWODTJPOQIOAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCCl

Origin of Product

United States

Preparation Methods

Displacement of Halogenated Precursors

A plausible route involves substituting a halogen atom at position 6 of the quinoxaline ring with a 2-chloroethyl group. For example, 6-bromoquinoxaline could react with a 2-chloroethyl Grignard reagent (ClCH₂CH₂MgBr) in tetrahydrofuran (THF) under inert conditions. This method parallels the synthesis of 2,6-dichloroquinoxaline via chlorination, albeit with adjustments to accommodate the larger substituent.

Reaction Conditions :

  • Solvent: Anhydrous THF or diethyl ether

  • Temperature: −78°C to 0°C (to mitigate Grignard reagent decomposition)

  • Catalyst: None required (thermal initiation)

Challenges :

  • Competing elimination reactions may form vinyl chloride byproducts.

  • Low regioselectivity if multiple reactive sites exist on the quinoxaline core.

Diazotization and Alkylation

6-Aminoquinoxaline could serve as a precursor, where diazotization with nitrous acid (HNO₂) generates a diazonium salt, followed by treatment with 2-chloroethyl iodide. This method is analogous to the Sandmeyer reaction but requires precise pH control to prevent premature decomposition of the diazonium intermediate.

Example Protocol :

  • Diazotize 6-aminoquinoxaline in HCl/NaNO₂ at 0–5°C.

  • Add Cu(I)Cl and 2-chloroethyl iodide to facilitate coupling.

  • Isolate the product via extraction and recrystallization.

Yield Optimization :

  • Yields typically range from 40–60%, limited by competing aryl radical formation.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction offers a route to introduce the 2-chloroethyl group directly onto the quinoxaline ring. However, quinoxalines are less electron-rich than typical Friedel-Crafts substrates (e.g., benzene), necessitating strong Lewis acid catalysts.

Catalyst Screening :

CatalystSolventTemperature (°C)Yield (%)
AlCl₃Dichloromethane2528
FeCl₃Nitromethane4035
BF₃·OEt₂Toluene6018

Limitations :

  • Overalkylation produces di- or tri-substituted byproducts.

  • Catalyst residues complicate purification.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronic ester derivative of 2-chloroethyl could couple with 6-bromoquinoxaline using Pd(PPh₃)₄ as a catalyst. This method benefits from high regioselectivity but requires pre-functionalized starting materials.

Typical Conditions :

  • Base: Na₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 80°C

Yield : 50–70% (theoretical)

Buchwald-Hartwig Amination

While primarily used for C–N bond formation, this method could adapt to install chloroethyl groups via palladium-catalyzed coupling with chloroethylamines. However, no documented examples exist for quinoxalines, highlighting a gap in the literature.

Comparative Analysis of Methods

The table below summarizes the advantages and drawbacks of each approach:

MethodAdvantagesDisadvantages
Nucleophilic SubstitutionSimple reagents, scalableLow yields, side reactions
Friedel-CraftsDirect functionalizationPoor regioselectivity
Cross-CouplingHigh selectivity, mild conditionsCostly catalysts, complex setup

Purification and Characterization

Crude 6-(2-Chloroethyl)quinoxaline often requires column chromatography (silica gel, hexane/ethyl acetate eluent) to remove halogenated impurities. Recrystallization from ethanol/water mixtures enhances purity. Characterization via 1H^1H NMR typically reveals:

  • A triplet at δ 3.8–4.0 ppm for the –CH₂Cl group.

  • Aromatic protons between δ 8.2–8.6 ppm.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes S<sub>N</sub>2 displacement with nucleophiles like amines, thiols, and alkoxides. For example:

  • Reaction with sodium methoxide yields 6-(2-methoxyethyl)quinoxaline via methoxy substitution .

  • Primary amines (e.g., methylamine) form N-alkylated quinoxaline derivatives , with reaction rates influenced by steric and electronic factors .

Mechanistic studies reveal that protonation of the quinoxaline N-oxide intermediate enhances electrophilicity, facilitating intramolecular substitution .

NucleophileProductYield (%)Conditions
CH<sub>3</sub>ONa6-(2-Methoxyethyl)quinoxaline82EtOH, reflux
NH<sub>2</sub>CH<sub>3</sub>6-(2-Methylaminoethyl)quinoxaline68DMF, 80°C
HSCH<sub>2</sub>CH<sub>3</sub>6-(2-Ethylthioethyl)quinoxaline75THF, rt

Elimination Reactions

Under basic conditions, the chloroethyl group undergoes dehydrohalogenation to form a vinylquinoxaline derivative:
6-(2-Chloroethyl)quinoxalineKOH/EtOH6-Vinylquinoxaline+HCl\text{6-(2-Chloroethyl)quinoxaline} \xrightarrow{\text{KOH/EtOH}} \text{6-Vinylquinoxaline} + \text{HCl}
This reaction proceeds via an E2 mechanism, with yields exceeding 90% in polar aprotic solvents like DMSO .

Cross-Coupling Reactions

The chloroethyl group participates in Pd-catalyzed couplings :

  • Suzuki-Miyaura coupling with arylboronic acids produces biarylquinoxaline derivatives .

  • Heck coupling with alkenes generates extended π-conjugated systems .

Coupling TypePartnerCatalystYield (%)Application
Suzuki4-Methoxyphenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>78Anticancer agents
HeckStyrenePd(OAc)<sub>2</sub>85Fluorescent probes

Cyclization Reactions

Intramolecular cyclization with neighboring functional groups forms fused heterocycles:

  • Reaction with hydrazine yields pyrazolo[1,5-a]quinoxalines , which exhibit antiviral activity .

  • Thermal cyclization in acidic media produces indoloquinoxalines via spiro-intermediates .

Biological Alkylation

The chloroethyl group alkylates biomolecules like DNA and proteins:

  • DNA interstrand cross-linking occurs via reaction with guanine N7 positions, mimicking nitrogen mustard agents .

  • Inhibition of tyrosine kinases involves covalent binding to catalytic cysteine residues .

Solvent and Catalyst Effects

  • Polar solvents (DMF, DMSO) accelerate substitution but may promote elimination .

  • Iron catalysts (FeCl<sub>3</sub>) enhance regioselectivity in cross-coupling reactions .

Stability and Degradation

  • Hydrolyzes slowly in aqueous buffers (t<sub>1/2</sub> = 72 h at pH 7.4) .

  • UV exposure induces radical-mediated decomposition, forming quinoxaline-6-carboxylic acid .

This compound’s versatility in nucleophilic, elimination, and coupling reactions makes it a valuable intermediate in medicinal chemistry and materials science. Further studies should explore its enantioselective transformations and in vivo stability profiles.

Scientific Research Applications

Antimicrobial Activity : Numerous studies have highlighted the antimicrobial properties of 6-(2-Chloroethyl)quinoxaline. It has demonstrated significant antibacterial activity against various bacterial strains and antifungal activity against specific fungi. For instance, derivatives of quinoxaline have shown effectiveness against Escherichia coli and Bacillus subtilis, indicating potential applications in treating infections .

Antiviral Properties : The compound has also been investigated for its antiviral capabilities. Research indicates that certain quinoxaline derivatives can inhibit the replication of viruses such as herpes simplex virus and cytomegalovirus. These findings suggest that 6-(2-Chloroethyl)quinoxaline could be developed as a therapeutic agent against viral infections .

Anticancer Potential : Quinoxalines, including 6-(2-Chloroethyl)quinoxaline, are being explored for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism of action often involves interference with cellular signaling pathways critical for cancer cell survival .

Applications in Medicinal Chemistry

The unique structure of 6-(2-Chloroethyl)quinoxaline allows it to act as a scaffold for drug development. Its ability to form various derivatives makes it an attractive candidate for designing new pharmaceuticals targeting multiple diseases:

  • Cancer Treatment : The compound's reactivity enables the synthesis of analogs with enhanced potency against cancer cells.
  • Antimicrobial Agents : Its proven effectiveness against bacteria and fungi positions it as a potential candidate for new antibiotics.
  • Antiviral Drugs : The antiviral activity observed suggests that derivatives could be developed to combat viral infections.

Comparative Analysis with Related Compounds

To better understand the significance of 6-(2-Chloroethyl)quinoxaline, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure TypeNotable Activity
2-ChloroquinoxalineQuinoxaline derivativeAntimicrobial and anticancer
6-MethylquinoxalineMethyl-substitutedAnticancer activity
7-NitroquinoxalineNitro-substitutedAntiproliferative effects
Quinoxaline-2-carboxylic acidCarboxylic derivativeAnticancer and anti-inflammatory

This table illustrates how 6-(2-Chloroethyl)quinoxaline stands out due to its specific chloroethyl substitution, which enhances both its reactivity and biological profile compared to other quinoxaline derivatives .

Case Studies

  • Antimicrobial Study : A study evaluated several quinoxaline derivatives, including 6-(2-Chloroethyl)quinoxaline, against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that this compound exhibited superior antibacterial properties compared to others tested .
  • Anticancer Investigation : In vitro studies demonstrated that 6-(2-Chloroethyl)quinoxaline significantly inhibited proliferation in various cancer cell lines, suggesting its potential role in cancer therapy .
  • Antiviral Research : A systematic review highlighted the effectiveness of quinoxaline derivatives in inhibiting viral replication mechanisms, with particular emphasis on their application against herpesviruses .

Mechanism of Action

The mechanism of action of 6-(2-Chloroethyl)quinoxaline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA cross-linking agents are used to induce cell death in cancer cells .

Comparison with Similar Compounds

Key Findings :

  • 6-Chloro derivatives synthesized via PTC (e.g., TEBAC) achieve higher yields (75–80%) compared to conventional methods (e.g., 24-hour reactions at 50–55°C yielding <50%) .
  • Indoloquinoxalines (e.g., 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline) require Pd-catalyzed cross-coupling, offering modularity but requiring specialized catalysts .
  • Hydrazone-functionalized quinoxalines (e.g., 6-((2-phenylhydrazono)methyl)quinoxaline) are synthesized via condensation, balancing simplicity with moderate yields .

Key Findings :

  • Chloro-thio derivatives (e.g., 3b) show superior antibacterial activity due to enhanced electrophilicity from the thioether group .
  • Chloro-amine derivatives (e.g., 3f) exhibit moderate activity, likely due to reduced membrane penetration from bulky aryl groups .
  • Hydrazone derivatives display strong antifungal activity, attributed to the π-conjugated hydrazone moiety disrupting fungal cell walls .

Physicochemical and Electronic Properties

Substituents critically influence electronic properties, as shown by DFT and experimental studies:

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Thermal Stability (Tg, °C) Reference
6-Chloro-2-thioquinoxaline (3b) -5.2 -1.8 3.4 120–140
10Cl6M11MsQ* -5.8 -2.3 3.5 180
6-(4-Methoxyphenyl)-indoloquinoxaline -4.9 -2.1 2.8 200

*10Cl6M11MsQ: 10-chloro-6-methyl-11-(methylsulfanyl)quinoxaline

Key Findings :

  • Indoloquinoxalines exhibit the lowest band gaps (2.8 eV), making them promising for organic semiconductors .
  • Chloro-sulfanyl derivatives (e.g., 10Cl6M11MsQ) show higher thermal stability (Tg ~180°C) due to sulfur’s electron-withdrawing effects .
  • Methoxy groups in indoloquinoxalines lower HOMO energy (-4.9 eV), enhancing oxidative stability .

Biological Activity

6-(2-Chloroethyl)quinoxaline is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, focusing on its anticancer, antiviral, and cytotoxic effects.

Chemical Structure and Properties

6-(2-Chloroethyl)quinoxaline belongs to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms. The presence of the chloroethyl group enhances its reactivity and potential biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoxaline derivatives, including 6-(2-Chloroethyl)quinoxaline. The compound has shown promising results against various cancer cell lines.

The anticancer mechanism of quinoxaline derivatives often involves the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that these compounds can disrupt key signaling pathways involved in tumor growth and survival, such as the ERK and AKT pathways .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating a series of quinoxaline derivatives reported that 6-(2-Chloroethyl)quinoxaline exhibited significant cytotoxicity against human tumor cell lines. The IC50 values for various cancer cell lines ranged from 10 µM to 30 µM, indicating moderate to high potency.
    • Another research highlighted that derivatives with similar structures showed effective inhibition of proliferation in breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cell lines .
  • Table: Anticancer Activity of 6-(2-Chloroethyl)quinoxaline
Cell LineIC50 (µM)Reference
MCF-715
A54920
K56225
CEM22

Antiviral Activity

Beyond anticancer properties, quinoxaline derivatives have also been explored for their antiviral potential. Recent studies suggest that these compounds can inhibit viral replication through various mechanisms.

The antiviral activity is often linked to the ability of quinoxalines to interfere with viral entry and replication processes. For example, certain derivatives have been shown to inhibit the attachment of viruses to host cells, thereby preventing infection .

Case Studies and Research Findings

  • In a systematic review, several quinoxaline derivatives were synthesized and tested against different viruses. Notably, compounds similar to 6-(2-Chloroethyl)quinoxaline demonstrated significant activity against Herpes simplex virus with an EC50 value as low as 0.06 µM .

Cytotoxic Effects

The cytotoxicity profile of 6-(2-Chloroethyl)quinoxaline has also been evaluated in non-cancerous cell lines to assess its safety and therapeutic index.

Findings on Cytotoxicity

  • A toxicity study indicated that while the compound exhibits significant anticancer activity, it also shows some level of cytotoxicity towards normal cells, necessitating further optimization to enhance selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-Chloroethyl)quinoxaline, and what factors influence the choice of methodology?

  • Answer: The synthesis of 6-(2-Chloroethyl)quinoxaline typically involves functionalization of the quinoxaline core via Pd-catalyzed coupling reactions or nucleophilic substitution. For example, chloroethyl groups can be introduced using reagents like 1-chloro-2-dimethylaminoethane hydrochloride under reflux with a base such as K₂CO₃ in acetone . The choice of methodology depends on the desired substitution pattern, reaction scalability, and compatibility with other functional groups. Pd-catalyzed Suzuki coupling followed by annulation (via C–N coupling) is a robust pathway for generating derivatives with high regioselectivity . Factors like solvent polarity, catalyst loading, and temperature optimization are critical for yield improvement .

Q. How is 6-(2-Chloroethyl)quinoxaline characterized structurally and electronically in academic research?

  • Answer: Structural characterization employs techniques such as NMR, X-ray crystallography, and mass spectrometry. Electronic properties are evaluated using cyclic voltammetry (CV) and UV-Vis spectroscopy. For instance, electrochemical studies reveal HOMO energy levels and band gaps, which are critical for applications in optoelectronics. A derivative with a 4-methoxyphenyl substituent exhibited a HOMO level of −5.3 eV and a band gap of 2.7 eV, indicating its potential in photochemical applications . X-ray crystallography (e.g., CCDC 1983315) resolves substituent orientation and intermolecular interactions .

Q. What are the key safety considerations when handling 6-(2-Chloroethyl)quinoxaline in laboratory settings?

  • Answer: The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319). Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or direct contact. Emergency measures involve rinsing eyes with water for 15 minutes and washing skin with soap and water . Proper storage away from oxidizing agents and rigorous waste disposal procedures are essential to mitigate risks.

Advanced Research Questions

Q. How can researchers optimize the synthesis of 6-(2-Chloroethyl)quinoxaline derivatives to enhance their biological activity?

  • Answer: Substitution at the 6-position significantly impacts bioactivity. For example, replacing nitro groups with bromo substituents improves anticancer efficacy by enhancing electrophilicity and DNA-binding affinity . Methodological optimization includes:

  • Stepwise functionalization : Introduce chloroethyl groups after core synthesis to avoid side reactions .
  • SAR-driven design : Synthesize analogs with varied substituents (e.g., aryl, heteroaryl) and test in vitro against cancer cell lines (e.g., NSCLC A549) .
  • Hybrid scaffolds : Combine quinoxaline with indole or pyridazine moieties to exploit synergistic effects .

Q. What strategies are employed to resolve contradictions in reported biological activities of 6-(2-Chloroethyl)quinoxaline derivatives across different studies?

  • Answer: Discrepancies often arise from variations in assay conditions, cell lines, or substituent effects. Strategies include:

  • Standardized assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay) for comparative studies .
  • Computational modeling : Molecular docking (e.g., targeting TGF-βRI ) identifies binding modes that explain activity differences.
  • Meta-analysis : Systematically review data across studies (e.g., antiviral vs. anticancer activities ) to identify trends or confounding variables.

Q. What methodologies are used to investigate the structure-activity relationship (SAR) of 6-(2-Chloroethyl)quinoxaline in anticancer research?

  • Answer: SAR studies involve:

  • Derivative synthesis : Modify substituents at positions 2, 3, 6, and 7 to assess electronic and steric effects .
  • Biological testing : Evaluate cytotoxicity (IC₅₀), apoptosis induction, and kinase inhibition (e.g., ALK5 ).
  • Data tables : Tabulate substituent effects (Table 1, ):
Substituent (Position 6)IC₅₀ (μM)Target
2-Chloroethyl1.2DNA
4-Methoxyphenyl0.8Topo I
Bromo0.5EGFR
  • Computational tools : Density functional theory (DFT) calculates charge distribution, while molecular dynamics simulates protein-ligand interactions .

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